1,3-Diaminoguanidine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diaminoguanidine monohydrochloride is an organic compound with the molecular formula CH8ClN5 and a molecular weight of 125.56 g/mol . It is a white to light beige granular powder that is highly soluble in water . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of other compounds, such as dinitroguanidine , which suggests that it may interact with various biological targets depending on the specific context.
Mode of Action
1,3-Diaminoguanidine monohydrochloride undergoes condensation reactions with various compounds. For instance, it reacts with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines and with various aldehydes and ketones to yield bis guanidine derivatives . These reactions suggest that the compound can interact with its targets through the formation of covalent bonds, leading to changes in the chemical structure of the target molecules.
Pharmacokinetics
Its solubility in water suggests that it could potentially be well-absorbed and distributed in the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity could be affected by the pH and temperature of the environment . Additionally, its hygroscopic nature suggests that it could be sensitive to moisture in the environment.
Preparation Methods
1,3-Diaminoguanidine monohydrochloride can be synthesized through several methods. One common method involves dissolving guanidine hydrochloride in water, adding toluene, and then slowly adding hydrazine hydrate to the mixture . The reaction is carried out at a temperature range of 50-110°C for 5-10 hours . After the reaction, the pH is adjusted to less than 3 using hydrochloric acid, and the mixture is allowed to separate into layers . The water layer is then concentrated, and the resulting solution is added to anhydrous ethanol to precipitate the product . The crystals are washed with cool water and dried to obtain the final product . This method is advantageous due to its simplicity, mild conditions, high yield, and high purity .
Chemical Reactions Analysis
1,3-Diaminoguanidine monohydrochloride undergoes various chemical reactions, including condensation reactions with aldehydes and ketones to form bis guanidine derivatives . It can also react with isothiocyanates to yield condensed pyrimidines . These reactions typically require mild conditions and result in high yields of the desired products .
Scientific Research Applications
1,3-Diaminoguanidine monohydrochloride has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of anticoccidial drugs such as robenidine, which is used to treat coccidiosis in poultry and rabbits . Additionally, it has been studied for its potential antimicrobial and cholinesterase inhibitory activities . The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi . It also exhibits inhibitory activity against acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the development of new antimicrobial and neuroprotective agents .
Comparison with Similar Compounds
1,3-Diaminoguanidine monohydrochloride can be compared to other guanidine derivatives such as aminoguanidine hydrochloride and methylguanidine hydrochloride . While all these compounds share a similar guanidine core structure, 1,3-diaminoguanidine hydrochloride is unique due to its additional amino groups, which enhance its reactivity and versatility in chemical synthesis . This makes it particularly useful as an intermediate in the synthesis of complex organic molecules .
Similar Compounds::- Aminoguanidine hydrochloride
- Methylguanidine hydrochloride
- 3,5-Diamino-1,2,4-triazole
This compound stands out due to its unique chemical properties and wide range of applications in scientific research and industry.
Properties
CAS No. |
36062-19-8 |
---|---|
Molecular Formula |
CH8ClN5 |
Molecular Weight |
125.56 g/mol |
IUPAC Name |
1,2-diaminoguanidine;hydrochloride |
InChI |
InChI=1S/CH7N5.ClH/c2-1(5-3)6-4;/h3-4H2,(H3,2,5,6);1H |
InChI Key |
HAZRIBSLCUYMQP-UHFFFAOYSA-N |
SMILES |
C(=NN)(N)NN.Cl |
Isomeric SMILES |
C(=N/N)(\N)/NN.Cl |
Canonical SMILES |
C(=NN)(N)NN.Cl |
Key on ui other cas no. |
38360-74-6 36062-19-8 |
Pictograms |
Irritant |
Related CAS |
4364-78-7 (Parent) |
Synonyms |
R 1,3-Diaminoquanidine monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 1,3-diaminoguanidine hydrochloride in medicinal chemistry?
A1: 1,3-Diaminoguanidine hydrochloride serves as a valuable building block in synthesizing various heterocyclic compounds, particularly condensed pyrimidines and triazoles. [, ] These heterocyclic compounds demonstrate potential for biological activity, specifically as anti-inflammatory and analgesic agents. [] For instance, condensation reactions of 1,3-diaminoguanidine hydrochloride with different isothiocyanates yielded compounds with promising analgesic activity. []
Q2: How does the structure of 1,3-diaminoguanidine hydrochloride lend itself to the development of novel energetic materials?
A2: The high nitrogen content in 1,3-diaminoguanidine hydrochloride makes it a suitable precursor for synthesizing energetic materials. [] Researchers have successfully synthesized novel 1,2,4-triazole-based systems using 1,3-diaminoguanidine hydrochloride monohydrate as the starting material. [] These nitrogen-rich triazole compounds hold promise for applications in high-energy-density material science. []
Q3: Can you elaborate on the use of 1,3-diaminoguanidine hydrochloride in modifying membrane properties and its implications?
A3: 1,3-diaminoguanidine hydrochloride, alongside dopamine and amino-modified graphene oxide, can modify polyvinylidene fluoride (PVDF) membranes to enhance their antifouling properties. [] Incorporating 1,3-diaminoguanidine hydrochloride introduces guanidyl groups on the membrane surface, improving hydrophilicity and contributing to antimicrobial activity. [] This modification results in a membrane with enhanced performance, particularly in resisting organic fouling and exhibiting antimicrobial properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.